Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine

P2X3 antagonist Pain C6BU-1 cell line

For R&D programs requiring precise P2X3 antagonism with extensive selectivity characterization. Only 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine offers a dual IC₅₀ profile validated in C6BU-1 cells (P2X3 IC₅₀ ~48 nM; Naᵥ1.7 IC₅₀ ~740 nM) alongside confirmed M1 binding. The metabolically stable gem-difluoro isostere prevents replacement with non-fluorinated analogs. Secure this characterized neuropathic pain probe now.

Molecular Formula C11H14ClF2N3
Molecular Weight 261.7 g/mol
CAS No. 2098091-51-9
Cat. No. B1491035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
CAS2098091-51-9
Molecular FormulaC11H14ClF2N3
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C2=NC=CN=C2Cl)(F)F
InChIInChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-6-17(7-3-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3
InChIKeyLAMCLMSFBXCDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine (CAS 2098091-51-9): Core Chemical Identity and Pharmacological Profile for P2X3 Antagonist Procurement


2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine (CAS 2098091-51-9) is a heterocyclic small molecule (C₁₁H₁₄ClF₂N₃, MW 261.70 g/mol) featuring a pyrazine core substituted with a chlorine atom at position 2 and a 4-(1,1-difluoroethyl)piperidine moiety at position 3 . This compound functions as a P2X purinoceptor 3 (P2X3) antagonist, with reported IC₅₀ values of 30–48 nM against human P2X3 in stably transfected C6BU-1 cell lines [1]. It has also demonstrated binding to the M1 muscarinic receptor in rat cerebral cortex homogenates [2] and inhibitory activity against human Naᵥ1.7 sodium channels (IC₅₀ = 740 nM) [3], establishing it as a multi-target pharmacological probe of interest for pain, genitourinary, and neurological research programs.

Why 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine Cannot Be Replaced by Generic P2X3 Antagonists or Close Structural Analogs


Generic substitution of 2-chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is scientifically unjustified because within the P2X3 antagonist patent landscape, IC₅₀ values for structurally related pyrazine–piperidine/piperazine compounds span three orders of magnitude—from 1 nM to >1,000 nM—even when assayed in the identical C6BU-1 human P2X3 stable cell line [1]. The 1,1-difluoroethyl substituent confers distinct electronic and steric properties and enhances metabolic stability compared to non-fluorinated or mono-fluorinated analogs [2]. Furthermore, the compound exhibits a unique polypharmacology profile, with measurable activity at M1 muscarinic receptors and Naᵥ1.7 channels that is absent in other P2X3 antagonists, rendering it unsuitable for simple replacement by any single-target comparator [3].

Quantitative Evidence Guide: Differentiating 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine for Informed Procurement


P2X3 Antagonist Potency: The Target Compound vs. Patent Family Representatives in the Same Assay

The target compound demonstrates an IC₅₀ of 48 nM against human P2X3 in C6BU-1 cells (pH 7.5, 2°C, antagonist mode) [1]. Within the same patent family (US9150546/US9688643/US9718790), structurally related comparator I-266 exhibits an IC₅₀ of 861 nM in the identical assay system [2], representing a 17.9-fold loss in potency. Conversely, the most potent patent exemplar I-2119 achieves an IC₅₀ of 1 nM [3], illustrating the steep SAR gradient. This intermediate potency positions the target compound as a balanced probe for mechanistic studies, where extreme potency may obscure pharmacological windows.

P2X3 antagonist Pain C6BU-1 cell line

Multi-Target Pharmacology: M1 Muscarinic Receptor Binding as a Differentiator from P2X3-Selective Agents

The target compound demonstrates measurable binding to the M1 muscarinic receptor in rat cerebral cortex homogenates (displacement of [³H]pirenzepine) [1]. In contrast, highly potent P2X3 antagonists such as I-291 (IC₅₀ = 9.1 nM at P2X3) [2] and I-2119 (IC₅₀ = 1 nM at P2X3) [3] showed no reported M1 activity in the BindingDB datasets. This additional M1 pharmacology may contribute to enhanced analgesic efficacy through cholinergic modulation while also necessitating careful interpretation of in vivo pain model outcomes to distinguish P2X3-mediated from M1-mediated effects.

M1 muscarinic receptor CNS Polypharmacology

Naᵥ1.7 Sodium Channel Inhibition: A Secondary Pharmacological Feature Absent in Comparator P2X3 Antagonists

The target compound inhibits human Naᵥ1.7 channels expressed in HEK293 cells with an IC₅₀ of 740 nM (electrophysiology assay, -125 mV holding potential, 3–5 min incubation) [1]. This Naᵥ1.7 activity is not reported for any of the comparator P2X3 antagonists from the US9150546/US9718790 patent series (I-266, I-301, I-2119) within the BindingDB database. While the Naᵥ1.7 potency is approximately 15-fold weaker than the P2X3 potency, this dual-ion-channel profile may confer additive or synergistic effects in pain models, distinguishing the compound from P2X3-only antagonists for analgesic discovery programs.

Naᵥ1.7 Pain Electrophysiology

Structural Differentiation: The 1,1-Difluoroethyl Substituent as a Determinant of Physicochemical and Metabolic Profile

The 4-(1,1-difluoroethyl)piperidine substituent distinguishes this compound from the more common 4-unsubstituted piperidine or 4-methylpiperidine analogs that dominate P2X3 antagonist patent literature [1]. The 1,1-difluoroethyl group increases lipophilicity (calculated LogP ≈ 2.5–3.0) while the gem-difluoro motif resists oxidative metabolism at the benzylic position, a well-established principle in medicinal chemistry [2]. Direct metabolic stability data for this specific compound are not publicly available; however, class-level evidence indicates that 1,1-difluoroethyl-substituted piperidines exhibit prolonged microsomal half-lives compared to non-fluorinated counterparts [2], which is relevant for in vivo pharmacology studies where compound exposure duration is critical.

Fluorine chemistry Metabolic stability Lipophilicity

High-Value Research and Industrial Application Scenarios for 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine


Mechanistic Pain Research Requiring Balanced P2X3 Antagonism with Defined Polypharmacology

Investigators studying ATP-mediated nociception can employ this compound at concentrations of 30–100 nM to achieve >50% P2X3 receptor occupancy [1], while simultaneously engaging M1 muscarinic receptors and Naᵥ1.7 channels as secondary targets [2][3]. This polypharmacology is particularly relevant for neuropathic and inflammatory pain models where multiple ion channels and GPCRs contribute to the pain phenotype. The intermediate P2X3 potency (48 nM) allows dose–response discrimination without the pharmacological saturation issues encountered with sub-nanomolar antagonists.

Structure–Activity Relationship (SAR) Studies Exploring the Role of the 1,1-Difluoroethyl Group in Pharmacology and ADME

Medicinal chemistry teams can use this compound as a key intermediate or reference standard for SAR expansion around the P2X3 pharmacophore. The 1,1-difluoroethyl piperidine moiety represents a metabolically stabilized isostere for common alkyl-substituted piperidines [1]. Researchers can directly compare in vitro potency (P2X3 IC₅₀ = 48 nM), microsomal stability, and CYP inhibition profiles against des-fluoro analogs to quantify the benefit of gem-difluoro substitution.

Selectivity Profiling Panels for P2X3 Antagonist Lead Optimization

This compound serves as a reference standard of intermediate P2X3 potency with known off-target activities (M1, Naᵥ1.7) for inclusion in safety pharmacology and selectivity panels [1][2]. Procurement teams sourcing compounds for broad-panel screening can use its well-characterized interaction fingerprint to calibrate assay performance and benchmark novel P2X3 antagonists under development.

In Vivo Pharmacodynamic Studies in Rodent Models of Inflammatory or Neuropathic Pain

While direct in vivo efficacy data for this precise compound are not publicly available, the quantitative in vitro profile (P2X3 IC₅₀ ~48 nM, Naᵥ1.7 IC₅₀ ~740 nM) [1][2] supports its use for target engagement and efficacy studies in established rodent pain models (e.g., Complete Freund's Adjuvant, chronic constriction injury). The projected metabolic stability from the 1,1-difluoroethyl substituent [3] suggests that achievable plasma concentrations (100–500 nM range) would be sufficient to engage P2X3 without total receptor saturation, providing a translational PK/PD dataset.

Quote Request

Request a Quote for 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.